molecular formula C19H21Cl2NO4S2 B3966956 1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine

1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine

Cat. No.: B3966956
M. Wt: 462.4 g/mol
InChI Key: BSXYSUWEWGPJOQ-UHFFFAOYSA-N
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Description

1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine is a complex organic compound characterized by the presence of multiple functional groups, including sulfonyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with a phenylsulfonyl derivative under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various sulfone and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)pyrrolidine
  • **1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)azepane

Uniqueness

1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine is unique due to its specific structural features, such as the presence of both dichlorophenyl and sulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(3,4-dichlorophenyl)sulfonylphenyl]sulfonyl-3,5-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NO4S2/c1-13-8-14(2)12-22(11-13)28(25,26)17-5-3-4-15(9-17)27(23,24)16-6-7-18(20)19(21)10-16/h3-7,9-10,13-14H,8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXYSUWEWGPJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine
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1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine
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1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine
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1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine
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1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine

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